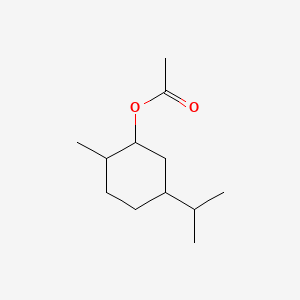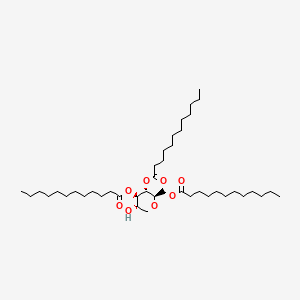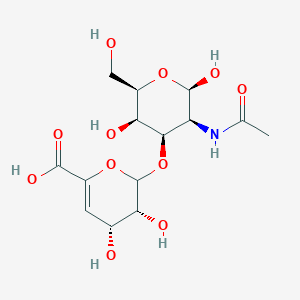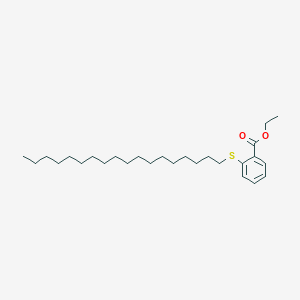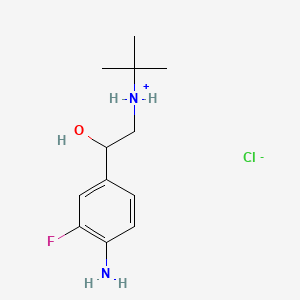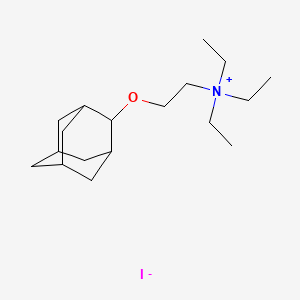
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantane with diethylaminoethanol in the presence of a suitable catalyst to form the intermediate 2-(2-(Diethylamino)ethoxy)adamantane. This intermediate is then reacted with ethyl iodide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ethyl iodide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while substitution reactions can produce a variety of functionalized adamantane derivatives .
Aplicaciones Científicas De Investigación
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a pharmacological agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantanamine: Another adamantane derivative with similar structural features.
2-(2-(Dimethylamino)ethoxy)adamantane: A closely related compound with a dimethylamino group instead of a diethylamino group.
Adamantane-1-carboxylic acid: An adamantane derivative with a carboxylic acid functional group.
Uniqueness
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide is unique due to its specific functional groups, which impart distinct chemical and biological properties. Its diethylaminoethoxy moiety enhances its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
54099-23-9 |
|---|---|
Fórmula molecular |
C18H34INO |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
2-(2-adamantyloxy)ethyl-triethylazanium;iodide |
InChI |
InChI=1S/C18H34NO.HI/c1-4-19(5-2,6-3)7-8-20-18-16-10-14-9-15(12-16)13-17(18)11-14;/h14-18H,4-13H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
AVZMLTOYPCBFEN-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCOC1C2CC3CC(C2)CC1C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


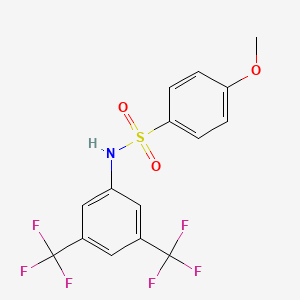
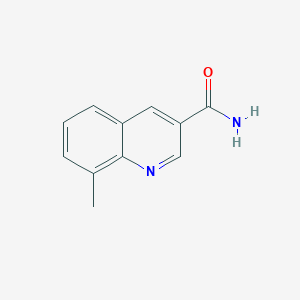
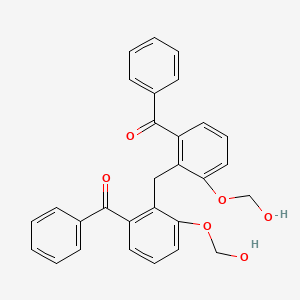
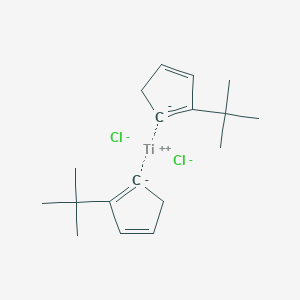

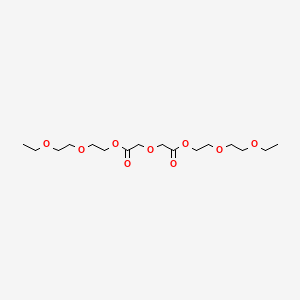
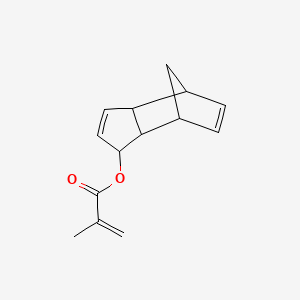

![(4R,5R)-5-Methyl-4-phenyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B13769438.png)
